molecular formula C31H28N2O B1296024 2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 37123-09-4

2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B1296024
CAS No.: 37123-09-4
M. Wt: 444.6 g/mol
InChI Key: ITTQAMYBEGYMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a useful research compound. Its molecular formula is C31H28N2O and its molecular weight is 444.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122140. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O/c34-31-25-27(21-13-5-1-6-14-21)32-29(23-17-9-3-10-18-23)26(31)30(24-19-11-4-12-20-24)33-28(25)22-15-7-2-8-16-22/h1-20,25-30,32-33H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTQAMYBEGYMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3C(NC(C(C3=O)C(N2)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298279
Record name 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37123-09-4
Record name NSC122140
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122140
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 2
2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 3
2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 4
2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 5
2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 6
2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Customer
Q & A

Q1: What is unique about the structure of 1,3-Diphenyl-3,4-dihydrobenzo[b][1,6]naphthyridine compared to 2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one?

A1: While both compounds share structural similarities as bicyclic systems, 1,3-Diphenyl-3,4-dihydrobenzo[b][1,6]naphthyridine represents the first reported structure containing the specific 3,4-dihydrobenzo[b][1,6]naphthyridine fragment. [] This compound exhibits a significant bend in the C=N double bond out of the plane of the aromatic system. In contrast, this compound is characterized by its two fused piperidine rings. [] Research on this compound focuses on the conformational behavior of these rings, influenced by factors like stereoelectronic effects and substituent positions.

Q2: How do stereoelectronic effects influence the conformation of this compound and related compounds?

A2: Studies utilizing NMR spectroscopy and X-ray diffraction revealed distinct conformational preferences in this compound and similar structures. [] The presence of the four phenyl groups in this compound leads to a chair-boat conformation of the six-membered rings. Conversely, related compounds like 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ones adopt a chair-chair conformation. This difference arises from the interaction between the lone pair electrons of nitrogen and the antibonding sigma orbital of specific C-H bonds (nN→σ*C–H), a type of hyperconjugative interaction. These stereoelectronic effects significantly impact the overall three-dimensional shape and potential reactivity of these molecules.

Q3: What insights can be gained from the crystal structure of 3-Nitroso-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one?

A3: The crystal structure of 3-Nitroso-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one provides valuable information about the spatial arrangement of its substituents and its conformational preferences. [] Analysis reveals that the two piperidine rings adopt slightly distorted chair conformations. Interestingly, the phenyl rings on the N-unsubstituted piperidine ring occupy equatorial positions, while those on the N-nitroso-substituted ring are axial. The NO group exhibits coplanarity with the piperidine ring. This structural data sheds light on potential steric interactions and electronic effects within the molecule, crucial for understanding its properties and reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.